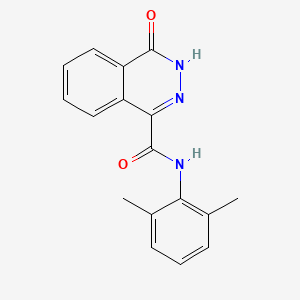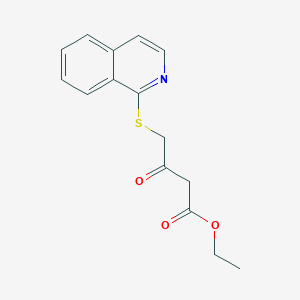![molecular formula C20H18N4O2S2 B11489339 Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate](/img/structure/B11489339.png)
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the sulfanyl and ester groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-Methyl-5-phenyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one : Another complex heterocyclic compound with potential biological activities .
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1
Eigenschaften
Molekularformel |
C20H18N4O2S2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
methyl 2-[(7-phenyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-15(25)11-27-20-23-22-18-16-13-9-5-6-10-14(13)28-19(16)21-17(24(18)20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
InChI-Schlüssel |
SKNXTBQSNYZDFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-nitrophenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11489268.png)
![3-(4-Fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11489274.png)
![2-Methyl-4-{5-[(4-methyl-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11489283.png)
![1,3,6-trimethyl-7-phenyl-8-(propan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489284.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11489288.png)
![1-(2-chlorophenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11489293.png)
![ethyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}valinate](/img/structure/B11489300.png)
![2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11489313.png)

![3-(Pyrazin-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11489323.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11489333.png)

![8-(2-hydroxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489347.png)

